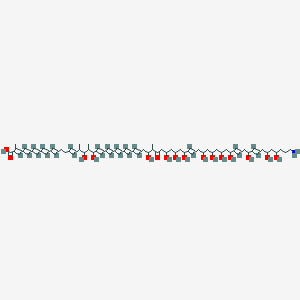

Linearmycin B

描述

线性霉素B是线性霉素家族的多聚酮类抗生素,其属于裂解膜靶向抗生素。 最初被归类为抗真菌代谢产物,线性霉素已被发现能导致革兰氏阳性菌,尤其是枯草芽孢杆菌的细胞裂解和菌落降解 。线性霉素B由链霉菌属 Mg1菌株产生,并被整合到能够裂解枯草芽孢杆菌的细胞外囊泡中 。

作用机制

线性霉素B的作用机制涉及破坏革兰氏阳性菌的细胞质膜。 线性霉素B导致膜快速去极化,从而导致靶细胞活力丧失 。 该化合物的裂解活性是内在的,不依赖于细胞代谢或生长 。 线性霉素B的分子靶点包括细胞质膜的脂质双层,在暴露于该化合物后会遭到破坏 。

生化分析

Biochemical Properties

Linearmycin B interacts with various biomolecules, primarily targeting the cytoplasmic membrane of bacteria . It has the intrinsic capacity to lyse cells, unlike cell-wall targeting antibiotics .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the growth of all Gram-positive bacteria tested, but lysis is limited to some Bacillus species . This compound exposure causes changes consistent with rapid depolarization of the Bacillus subtilis cytoplasmic membrane, which correlates with a loss of viability .

Molecular Mechanism

This compound exerts its effects at the molecular level by disrupting lipid bilayers without any other cellular components . This disruption of the lipid bilayer leads to rapid depolarization of the cytoplasmic membrane, resulting in cell lysis .

Temporal Effects in Laboratory Settings

It has been observed that this compound-induced lysis occurs even when cellular metabolism and growth are inhibited .

Metabolic Pathways

It is known that this compound disrupts the lipid bilayer of the cytoplasmic membrane, which could potentially affect various metabolic processes .

Transport and Distribution

This compound is incorporated into extracellular vesicles by Streptomyces sp. strain Mg1 . These vesicles are capable of lysing Bacillus subtilis .

Subcellular Localization

This compound targets the cytoplasmic membrane of bacteria .

准备方法

线性霉素B通常从链霉菌属 Mg1菌株 的菌丝体提取物中分离出来。线性霉素B的生物合成涉及将各种底物整合到多聚酮途径中。 线性霉素B的结构鉴定已通过差示核磁共振分析得到证实 。线性霉素B的工业生产方法尚未得到广泛记录,但分离过程涉及在适当的培养基中培养链霉菌属 并从菌丝体中提取化合物 。

化学反应分析

线性霉素B经历各种化学反应,包括氧化和还原。 该化合物以其破坏脂质双层的能力而闻名,导致枯草芽孢杆菌细胞质膜快速去极化 。 这些反应中常用的试剂和条件包括脂质体作为体外膜模型 。 这些反应形成的主要产物是破坏的脂质双层和去极化的膜 。

科学研究应用

线性霉素B具有多种科学研究应用,尤其是在化学、生物学和医学领域。 在化学领域,它用于研究膜破坏和去极化的机制 。 在生物学领域,线性霉素B被用来研究细菌竞争以及特化代谢产物在微生物相互作用中的作用 。 在医学领域,该化合物的抗菌特性使其成为开发新型抗生素的潜在候选药物 。 此外,线性霉素B导致细胞裂解的能力对其在研究细胞膜完整性和功能方面的应用具有重要意义 。

相似化合物的比较

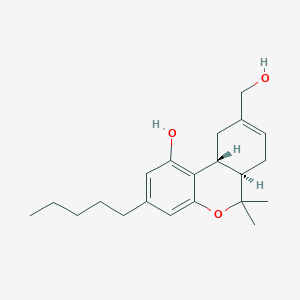

线性霉素B与其他多聚酮类抗生素类似,如线性霉素A和线性霉素C 。 与线性霉素B相比,线性霉素A在末端多烯生色团中缺少一个烯烃,而线性霉素C是线性霉素A和B的起始单元的单亚甲基延伸 。这些结构差异突出了线性霉素B在化学结构和生物活性方面的独特性。 其他相关的多烯类抗生素包括两性霉素B、制霉菌素和ECO-02301,它们也表现出抗真菌特性 。

属性

IUPAC Name |

(2E,4E,6E,8E,10E,14E,20E,22E,24E,26E,28E,40E,50E,54E)-62-amino-17,19,31,35,37,39,43,45,47,49,53,57,59-tridecahydroxy-2,16,18,32-tetramethyl-33-oxodohexaconta-2,4,6,8,10,14,20,22,24,26,28,40,50,54-tetradecaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFLEVLIHWJIAE-OTPULODUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/CC/C=C/C=C/C=C/C=C/C=C(\C)/C(=O)O)C(C(C)C(/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(CC(CC(/C=C/CC(CC(CC(CC(/C=C/CC(/C=C/CC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

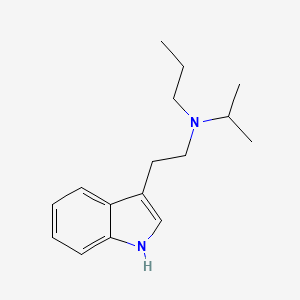

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)